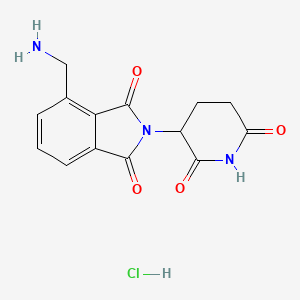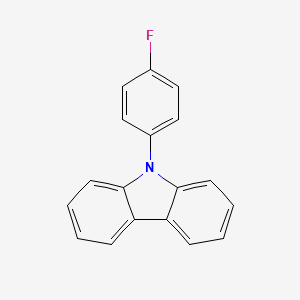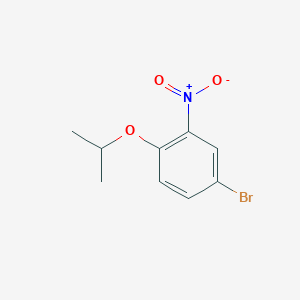
4-Bromo-1-isopropoxy-2-nitrobenzene
Descripción general
Descripción
4-Bromo-1-isopropoxy-2-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO3 . It has a molecular weight of 260.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on similar compounds, such as the regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene leading to the synthesis of 4-bromo-2-nitrobenzaldehyde and 6,6′-dibromoindigo, highlights the versatility of bromo-nitrobenzene derivatives in organic synthesis. This process demonstrates the compound's utility in regioselective reactions and its potential application in synthesizing complex molecules (Voss & Gerlach, 1989).
Application in Polymer Solar Cells
Another application is observed in polymer solar cells, where derivatives like 1-Bromo-4-Nitrobenzene have been used to improve device performance. The incorporation of such compounds into polymer solar cells' active layers has shown to enhance power conversion efficiency, indicating the potential of bromo-nitrobenzene derivatives in renewable energy technologies (Fu et al., 2015).
Electrochemical Applications
The electrochemical reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids, contrasting with their behavior in conventional solvents, suggests that derivatives of bromo-nitrobenzene could be exploited in designing new electrochemical sensors or catalytic systems. This unique reactivity pattern indicates the potential for developing novel electrochemical methods or materials based on such compounds (Ernst et al., 2013).
Medicinal Chemistry
In medicinal chemistry, the structural motifs present in 4-Bromo-1-isopropoxy-2-nitrobenzene and related compounds have been utilized in synthesizing active pharmaceutical ingredients. For instance, derivatives have been explored for their role as intermediates in producing arrhythmia medications, showcasing the chemical's relevance in drug synthesis and the broader pharmaceutical industry (Zhai Guang-xin, 2006).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-1-isopropoxy-4-nitrobenzene, suggests that it may cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
Propiedades
IUPAC Name |
4-bromo-2-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZWELNDHXHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
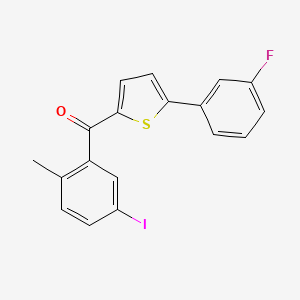


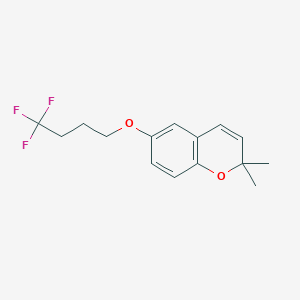
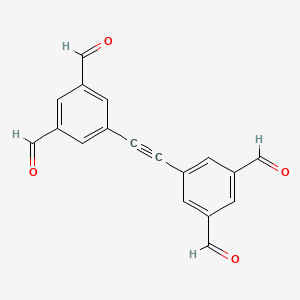

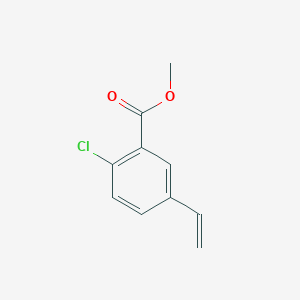
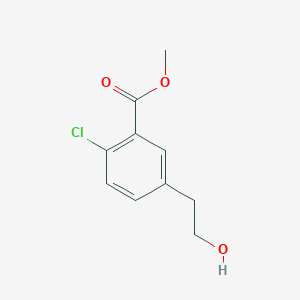
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
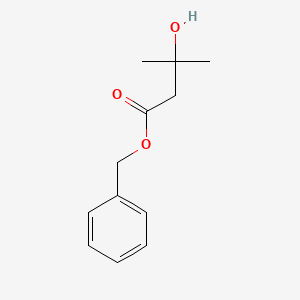
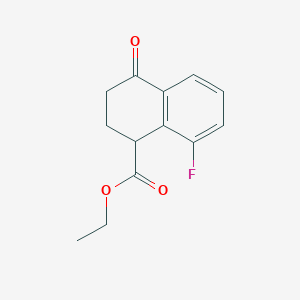
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
